

# Maralixibat Oral Solution for Pediatric Cholestatic Pruritus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Maralixibat |           |
| Cat. No.:            | B1675085    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Maralixibat, available as an oral solution under the brand name Livmarli®, is a minimally absorbed, reversible inhibitor of the ileal bile acid transporter (IBAT).[1][2] It is indicated for the treatment of cholestatic pruritus in pediatric patients with Alagille syndrome (ALGS) aged three months and older, and in patients with Progressive Familial Intrahepatic Cholestasis (PFIC) aged one year and older.[3][4] By inhibiting the IBAT in the terminal ileum, maralixibat reduces the reabsorption of bile acids, thereby increasing their fecal excretion and lowering systemic serum bile acid (sBA) concentrations. This mechanism of action is believed to alleviate the debilitating pruritus associated with these cholestatic liver diseases.[1][2]

This document provides detailed application notes and protocols for researchers and drug development professionals working with **maralixibat** oral solution in a pediatric setting. It includes a summary of key clinical trial data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

## **Formulation and Dosing**

The pediatric formulation of **maralixibat** is a clear, colorless to light-yellow oral solution. It is available in a concentration of 9.5 mg/mL. The recommended starting dosage for pediatric



patients with ALGS is 190 mcg/kg once daily, which is increased to a maintenance dosage of 380 mcg/kg once daily after one week, as tolerated. For patients with PFIC, the recommended starting dosage is 285 mcg/kg once daily, which is titrated up to a maintenance dosage of 570 mcg/kg twice daily.[3][4]

Table 1: Maralixibat Oral Solution (9.5 mg/mL) Composition

| Component        | Function                         |
|------------------|----------------------------------|
| Maralixibat      | Active Pharmaceutical Ingredient |
| Propylene glycol | Excipient/Solvent                |
| Purified water   | Vehicle                          |
| Sucralose        | Sweetener                        |
| Edetate disodium | Chelating agent                  |
| Grape flavor     | Flavoring agent                  |

# **Clinical Efficacy Data**

The efficacy of **maralixibat** in pediatric patients with cholestatic pruritus has been demonstrated in key clinical trials, including the ICONIC study in Alagille syndrome and the MARCH-PFIC study in Progressive Familial Intrahepatic Cholestasis.

Table 2: Summary of Efficacy Results from the ICONIC Study (Alagille Syndrome)



| Efficacy Endpoint                                                              | Maralixibat Group                   | Placebo Group                       | p-value |
|--------------------------------------------------------------------------------|-------------------------------------|-------------------------------------|---------|
| Change in<br>ItchRO(Obs) Score<br>(Baseline to Week 18)                        | -1.70 (95% CI: -2.05<br>to -1.36)   | N/A                                 | <0.0001 |
| LS Mean Difference in<br>ItchRO(Obs) Score<br>(Randomized<br>Withdrawal Phase) | Maintained effect                   | +1.7 points (95% CI:<br>1.2 to 2.2) | <0.0001 |
| Change in Serum Bile<br>Acids (sBA) (Baseline<br>to Week 48)                   | -96 μmol/L (95% CI:<br>-162 to -31) | N/A                                 | N/A     |
| LS Mean Difference in<br>sBA (Randomized<br>Withdrawal Phase)                  | Maintained effect                   | +94 μmol/L (95% CI:<br>23 to 164)   | 0.0464  |

Data presented as mean change from baseline with 95% confidence interval (CI) or least squares (LS) mean difference. ItchRO(Obs) is the Itch Reported Outcome (Observer) score, a 0-4 scale where higher scores indicate more severe itching.

Table 3: Summary of Efficacy Results from the MARCH-PFIC Study (BSEP Deficient Cohort)

| Efficacy Endpoint                                                           | Maralixibat Group                    | Placebo Group                     | p-value |
|-----------------------------------------------------------------------------|--------------------------------------|-----------------------------------|---------|
| LS Mean Change in<br>ItchRO(Obs) Score<br>(Baseline to Weeks<br>15-26)      | -1.7 (95% CI: -2.3 to<br>-1.2)       | -0.6 (95% CI: -1.1 to<br>-0.1)    | 0.0063  |
| LS Mean Change in<br>Serum Bile Acids<br>(sBA) (Baseline to<br>Weeks 15-26) | -176 μmol/L (95% CI:<br>-257 to -94) | +11 μmol/L (95% CI:<br>-58 to 80) | 0.0013  |



Data presented as least squares (LS) mean change from baseline with 95% confidence interval (CI).

# Experimental Protocols Protocol for Assessment of Pruritus using ItchRO(Obs)

Objective: To quantify the severity of pruritus in pediatric patients with cholestatic liver disease from a caregiver's perspective.

#### Materials:

- Electronic diary or paper-based Itch Reported Outcome (Observer) (ItchRO(Obs))
  questionnaire.
- · Trained caregiver.

#### Procedure:

- The caregiver completes the ItchRO(Obs) diary twice daily, once in the morning and once in the evening.
- The morning entry rates the severity of the child's itch-related symptoms during the night (from bedtime to waking up).
- The evening entry rates the severity of the child's itch-related symptoms during the day (from waking up to bedtime).
- The severity is rated on a 5-point scale:
  - 0 = None
  - 1 = Mild
  - 2 = Moderate
  - 3 = Severe
  - 4 = Very Severe



- The daily score is the maximum of the morning and evening ratings.
- The primary efficacy endpoint is often the average of the daily scores over a specified period (e.g., weekly or bi-weekly).

# Protocol for Quantification of Serum Bile Acids (sBA) by LC-MS/MS

Objective: To accurately measure the concentration of total and individual bile acids in pediatric serum samples.

#### Materials:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- C18 reverse-phase analytical column.
- Bile acid standards and internal standards (e.g., deuterated bile acids).
- Acetonitrile, methanol, formic acid, and ammonium formate (LC-MS grade).
- Serum samples collected from patients.
- Protein precipitation reagents (e.g., cold acetonitrile or methanol).
- · Centrifuge.

#### Procedure:

- Sample Preparation: a. Thaw serum samples on ice. b. To 50 μL of serum, add 150 μL of cold acetonitrile containing a mixture of deuterated internal standards. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 50:50 methanol:water).
- LC-MS/MS Analysis: a. Inject a small volume (e.g., 5-10  $\mu$ L) of the reconstituted sample onto the LC-MS/MS system. b. Separate the bile acids using a gradient elution on the C18



column. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B). c. Detect the bile acids using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to quantify specific parent-daughter ion transitions for each bile acid and internal standard.

 Data Analysis: a. Generate a standard curve for each bile acid using the known concentrations of the standards. b. Calculate the concentration of each bile acid in the serum samples by comparing their peak areas to the corresponding internal standard and interpolating from the standard curve. c. Sum the concentrations of all individual bile acids to determine the total sBA concentration.

# Clinical Monitoring Protocol for Pediatric Patients on Maralixibat

Objective: To monitor the safety and efficacy of **maralixibat** treatment in pediatric patients with cholestatic liver disease.

Schedule of Assessments:



| Assessment                    | Baseline | Week 1 | Monthly for 3<br>months, then<br>every 3-6<br>months | As clinically indicated |
|-------------------------------|----------|--------|------------------------------------------------------|-------------------------|
| Efficacy                      |          |        |                                                      |                         |
| ItchRO(Obs)<br>Score          | /        | ✓      | /                                                    | 1                       |
| Serum Bile Acids (sBA)        | /        | /      | /                                                    |                         |
| Safety                        |          |        |                                                      | _                       |
| Liver Function<br>Tests       | -        |        |                                                      |                         |
| ALT, AST, GGT                 | · ✓      | ✓      | ✓                                                    |                         |
| Total and Direct<br>Bilirubin | /        | /      | /                                                    | _                       |
| INR                           | 1        | 1      | /                                                    | _                       |
| Albumin                       | <b>√</b> | 1      | 1                                                    | _                       |
| Fat-Soluble<br>Vitamins       |          |        |                                                      | _                       |
| Vitamin A<br>(Retinol)        | ·<br>•   | /      | /                                                    |                         |
| Vitamin D (25-<br>OH)         | /        | /      | /                                                    | _                       |
| Vitamin E (α-<br>tocopherol)  | /        | /      | /                                                    | _                       |
| Vitamin K (via<br>INR)        | /        | /      | <b>/</b>                                             | _                       |
| General                       |          |        |                                                      | _                       |



| -                                                         | _        |          |          |          |  |
|-----------------------------------------------------------|----------|----------|----------|----------|--|
| Physical Examination (including assessment for xanthomas) | <b>/</b> | <b>✓</b> | <b>√</b> | /        |  |
| Growth Parameters (height, weight)                        | 1        | 1        | /        |          |  |
| Adverse Event Monitoring (especially GI symptoms)         | ✓        | <b>✓</b> | <b>/</b> | <b>✓</b> |  |

#### Notes:

- Dose adjustments or treatment interruption should be considered for persistent or significant liver test abnormalities, persistent severe gastrointestinal adverse reactions, or worsening fat-soluble vitamin deficiency despite supplementation.
- Supplementation of fat-soluble vitamins should be initiated or adjusted based on serum levels and clinical signs of deficiency.

### **Visualizations**







Click to download full resolution via product page

Caption: Mechanism of action of maralixibat.

Caption: Downstream effects of IBAT inhibition.





Click to download full resolution via product page

Caption: Pediatric clinical trial workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and safety of maralixibat treatment in patients with Alagille syndrome and cholestatic pruritus (ICONIC): a randomised phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s29.q4cdn.com [s29.q4cdn.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Maralixibat | Drug Lookup | Pediatric Care Online | American Academy of Pediatrics [publications.aap.org]
- To cite this document: BenchChem. [Maralixibat Oral Solution for Pediatric Cholestatic Pruritus: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675085#maralixibat-oral-solution-formulation-for-pediatric-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com